3-氟-4-甲基苯基溴化镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

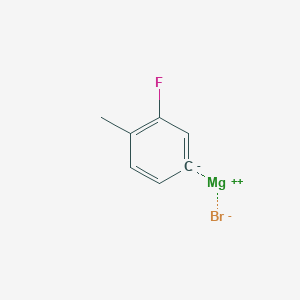

3-Fluoro-4-methylphenylmagnesium bromide is a chemical compound with the molecular formula C7H6BrFMg . It is often used in laboratory settings .

Molecular Structure Analysis

The molecular weight of 3-Fluoro-4-methylphenylmagnesium bromide is 213.33 g/mol . The InChI string representation of its structure is InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7 (6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 . The Canonical SMILES string is CC1=C (C= [C-]C=C1)F. [Mg+2]. [Br-] .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methylphenylmagnesium bromide include a molecular weight of 213.33 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass is 211.94873 g/mol and the monoisotopic mass is 211.94873 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 10 . The complexity of the molecule is 182 .

科学研究应用

Catalyst Development

Finally, it is used in the development of catalysts where the fluorinated phenyl group is a part of the catalytic system, contributing to the efficiency and selectivity of the catalyst in various chemical transformations.

Each of these applications demonstrates the versatility of 3-Fluoro-4-methylphenylmagnesium bromide in scientific research, highlighting its importance in advancing various fields of study. The compound’s ability to form carbon-carbon bonds and introduce fluorinated groups makes it a valuable tool in organic synthesis .

安全和危害

3-Fluoro-4-methylphenylmagnesium bromide is classified as a flammable liquid (Category 2), acute oral toxicity (Category 4), skin corrosion/irritation (Category 1B), serious eye damage/eye irritation (Category 1), carcinogenicity (Category 2), and specific target organ toxicity (single exposure, Category 3, targeting the respiratory system and central nervous system) . It is advised to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, kept away from heat/sparks/open flames/hot surfaces, and stored locked up in a well-ventilated place .

作用机制

Target of Action

3-Fluoro-4-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups, making them versatile reagents in synthesis .

Mode of Action

The mode of action of 3-Fluoro-4-methylphenylmagnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .

Pharmacokinetics

It is primarily used in laboratory settings for chemical synthesis .

Result of Action

The result of the action of 3-Fluoro-4-methylphenylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions present .

Action Environment

The action of 3-Fluoro-4-methylphenylmagnesium bromide is highly dependent on the environment in which the reaction takes place . Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . The temperature, solvent, and presence of other reactants can also significantly influence the outcome of the reaction .

属性

IUPAC Name |

magnesium;1-fluoro-2-methylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGSDGDHUROFKU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylphenylmagnesium bromide | |

CAS RN |

185077-02-5 |

Source

|

| Record name | Bromo(3-fluoro-4-methylphenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)

![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)